molecular formula C15H16N4O2S2 B12573073 2-(4-Ethyl-5-furan-2-yl-4H-[1,2,4]triazol-3-ylsulfanyl)-N-thiophen-2-ylmethyl-acetamide

2-(4-Ethyl-5-furan-2-yl-4H-[1,2,4]triazol-3-ylsulfanyl)-N-thiophen-2-ylmethyl-acetamide

Cat. No.: B12573073
M. Wt: 348.4 g/mol
InChI Key: YPSDHEWYCYSXCB-UHFFFAOYSA-N
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Description

2-(4-Ethyl-5-furan-2-yl-4H-[1,2,4]triazol-3-ylsulfanyl)-N-thiophen-2-ylmethyl-acetamide is a complex organic compound that belongs to the class of triazole derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Ethyl-5-furan-2-yl-4H-[1,2,4]triazol-3-ylsulfanyl)-N-thiophen-2-ylmethyl-acetamide typically involves multiple steps. One common method involves the reaction of 4-ethyl-5-furan-2-yl-4H-1,2,4-triazole-3-thiol with thiophene-2-carbaldehyde in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like ethanol under reflux conditions for several hours .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

2-(4-Ethyl-5-furan-2-yl-4H-[1,2,4]triazol-3-ylsulfanyl)-N-thiophen-2-ylmethyl-acetamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield the corresponding alcohols or amines .

Scientific Research Applications

2-(4-Ethyl-5-furan-2-yl-4H-[1,2,4]triazol-3-ylsulfanyl)-N-thiophen-2-ylmethyl-acetamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an antimicrobial or antifungal agent.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(4-Ethyl-5-furan-2-yl-4H-[1,2,4]triazol-3-ylsulfanyl)-N-thiophen-2-ylmethyl-acetamide involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its biological effects. For example, it may inhibit microbial growth by targeting essential enzymes in the microbial metabolic pathways .

Comparison with Similar Compounds

Similar Compounds

  • 2-(4-Ethyl-5-(2-furyl)-4H-1,2,4-triazol-3-yl)thio-N-mesitylacetamide
  • 2-(4-Ethyl-5-(2-thienyl)-4H-1,2,4-triazol-3-yl)thio-N-mesitylacetamide
  • 2-(4-Ethyl-5-(2-pyridinyl)-4H-1,2,4-triazol-3-yl)thio-N-mesitylacetamide

Uniqueness

What sets 2-(4-Ethyl-5-furan-2-yl-4H-[1,2,4]triazol-3-ylsulfanyl)-N-thiophen-2-ylmethyl-acetamide apart from similar compounds is its unique combination of furan, triazole, and thiophene rings. This unique structure may confer distinct biological activities and chemical reactivity, making it a valuable compound for further research and development .

Properties

Molecular Formula

C15H16N4O2S2

Molecular Weight

348.4 g/mol

IUPAC Name

2-[[4-ethyl-5-(furan-2-yl)-1,2,4-triazol-3-yl]sulfanyl]-N-(thiophen-2-ylmethyl)acetamide

InChI

InChI=1S/C15H16N4O2S2/c1-2-19-14(12-6-3-7-21-12)17-18-15(19)23-10-13(20)16-9-11-5-4-8-22-11/h3-8H,2,9-10H2,1H3,(H,16,20)

InChI Key

YPSDHEWYCYSXCB-UHFFFAOYSA-N

Canonical SMILES

CCN1C(=NN=C1SCC(=O)NCC2=CC=CS2)C3=CC=CO3

Origin of Product

United States

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